Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyclobutylmethyl group, and a 3-oxopiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the reaction of cyclobutylmethylamine with tert-butyl 3-oxopiperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a specific temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate include other piperazine derivatives with different substituents, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H24N2O3 |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-7-15(12(17)10-16)9-11-5-4-6-11/h11H,4-10H2,1-3H3 |
InChI Key |
WNXPEZNYNHVGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2CCC2 |
Origin of Product |
United States |
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